molecular formula C9H12N4O2S2 B2404372 ethyl N-{3-[(1E)-[(carbamothioylamino)imino]methyl]thiophen-2-yl}carbamate CAS No. 1048915-72-5

ethyl N-{3-[(1E)-[(carbamothioylamino)imino]methyl]thiophen-2-yl}carbamate

Cat. No.: B2404372
CAS No.: 1048915-72-5
M. Wt: 272.34
InChI Key: XACQGQFVCUFMGR-VZUCSPMQSA-N
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Description

Ethyl N-{3-[(1E)-[(carbamothioylamino)imino]methyl]thiophen-2-yl}carbamate is a chemical compound with the molecular formula C9H12N4O2S2 . It is a derivative of thiophene, a heterocyclic compound that contains a five-membered ring made up of one sulfur atom and four carbon atoms .


Synthesis Analysis

The synthesis of similar compounds, such as methyl N-(3-substituted thiophen-2-yl)carbamimidothioates, has been reported. These compounds were synthesized in one preparative step from hetero-substituted allenes (methoxy-, 1-ethoxyethoxy-, and 1H-pyrrol-1-ylallenes) and aliphatic, cycloaliphatic, and aromatic isothiocyanates .


Molecular Structure Analysis

The molecular structure of this compound includes a thiophene ring, which is a five-membered ring with one sulfur atom. It also contains carbamimidothioate moieties .


Chemical Reactions Analysis

Under electron impact (70 eV) and chemical ionization (reactant gas methane), these compounds decompose mainly via C–N bond cleavage in the carbamimidothioate fragment with charge localization on the imide nitrogen atom .


Physical and Chemical Properties Analysis

The average mass of the compound is 272.347 Da and the monoisotopic mass is 272.040161 Da .

Scientific Research Applications

Molecular Structure and Hydrogen Bonding

Research on compounds structurally similar to ethyl N-{3-[(1E)-[(carbamothioylamino)imino]methyl]thiophen-2-yl}carbamate, like N-Carbethoxy-N′-[3-(4-methylphenyl)-1H-1,2,4-triazol-5-yl]thiourea, has focused on their molecular structure and hydrogen bonding. Such studies have revealed that these compounds stabilize through intramolecular hydrogen bonding and exhibit certain tautomeric forms, which are significant for their potential applications in various fields, including material science and pharmaceuticals (Dolzhenko et al., 2010).

Synthesis and Derivative Formation

The synthesis of N-arylcarbamates with tetrazole fragment and derivatives, such as ethyl N-[2-(1H-1,2,3,4-tetrazol-5-yl)phenyl]carbamate, illustrates the chemical versatility of these compounds. These synthetic pathways are crucial for developing new molecules with potential applications in medicinal chemistry and drug design (Velikorodov et al., 2014).

Electrophilic Substitution Reactions

Research on directed lithiation of similar carbamate compounds, like N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea, provides insights into the electrophilic substitution reactions that these compounds can undergo. This is significant for developing synthetic routes to introduce functional groups that can alter the compound's physical, chemical, or biological properties (Smith et al., 2013).

Development of Novel Reagents

Compounds like 2-[(methylsulfonyl)thio]ethyl [N-(N,N-dimethylamino)ethyl]carbamate (MTSAC) have been developed for probing ion channel structure. These types of compounds can significantly contribute to understanding the function and structure of biological molecules, aiding in the development of new drugs or diagnostic tools (Foong et al., 1997).

Future Directions

Thiophenes and their derivatives constitute one of the most important classes of heterocycles; they are widely used in materials science, pharmacology, medicine, organic synthesis, and other fields of science and technology . Therefore, an important problem is the development of novel methods for one-pot assembly from simple and accessible reagents of new families and classes of functionalized thiophenes, including those containing carbamimidothioate moieties, as promising materials and building blocks for the design of drugs, catalysts, and functional materials for various purposes .

Properties

IUPAC Name

ethyl N-[3-[(E)-(carbamothioylhydrazinylidene)methyl]thiophen-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4O2S2/c1-2-15-9(14)12-7-6(3-4-17-7)5-11-13-8(10)16/h3-5H,2H2,1H3,(H,12,14)(H3,10,13,16)/b11-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XACQGQFVCUFMGR-VZUCSPMQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=C(C=CS1)C=NNC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)NC1=C(C=CS1)/C=N/NC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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